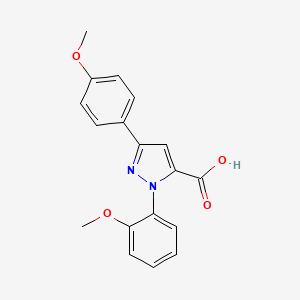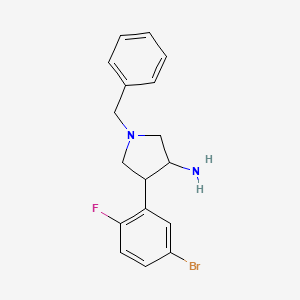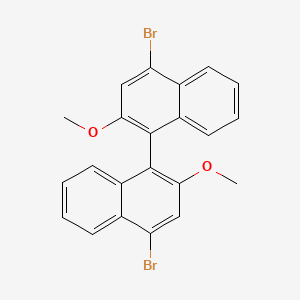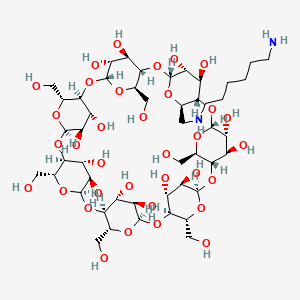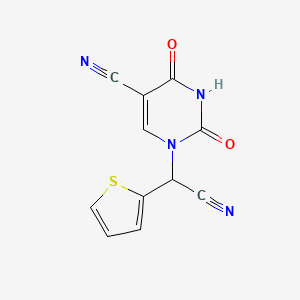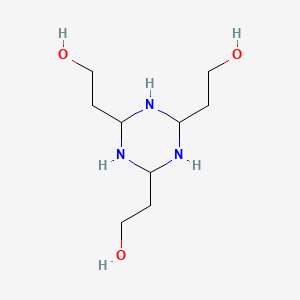
2,2',2''-(1,3,5-Triazinane-2,4,6-triyl)tris(ethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine is a chemical compound with the molecular formula C₉H₂₁N₃O₃. It is a clear, colorless to faint yellow liquid commonly used as a biocide in various industrial applications. This compound is known for its ability to release formaldehyde, which contributes to its antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine is typically synthesized through the reaction of formaldehyde with triethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired triazine structure. The general reaction can be represented as follows:
3CH₂O+N(CH₂CH₂OH)₃→C₉H₂₁N₃O₃+3H₂O
The reaction is usually conducted at a temperature range of 20-25°C and requires a catalyst to proceed efficiently .
Industrial Production Methods: In industrial settings, the production of Hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine involves large-scale reactors where the reactants are mixed and maintained at optimal conditions for maximum yield. The product is then purified and concentrated to the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions: Hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various by-products, depending on the conditions and reagents used.
Substitution: It can participate in substitution reactions where one or more of its hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions, often in the presence of a base like pyridine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formaldehyde and other aldehydes, while substitution reactions can produce a variety of substituted triazines .
Applications De Recherche Scientifique
Hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a biocide in cooling fluids and metalworking fluids to prevent microbial growth.
Biology: The compound’s antimicrobial properties make it useful in biological research for controlling contamination.
Medicine: It is investigated for its potential use in antimicrobial treatments and preservatives.
Industry: Beyond its use in cooling and metalworking fluids, it is also employed in the formulation of various industrial products, including paints and coatings
Mécanisme D'action
The primary mechanism by which Hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine exerts its effects is through the release of formaldehyde. Formaldehyde is a potent antimicrobial agent that disrupts the cellular processes of microorganisms, leading to their death. The compound targets various molecular pathways, including protein and nucleic acid synthesis, thereby inhibiting microbial growth .
Comparaison Avec Des Composés Similaires
Hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine can be compared with other formaldehyde-releasing biocides, such as:
Hexahydro-1,3,5-tris(2-hydroxyethyl)-5-triazine: Similar in structure but with different substitution patterns.
N-methylol-chloracetamide: Another formaldehyde-releasing biocide used in various applications.
Uniqueness: Hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine is unique due to its specific triazine structure, which provides a controlled release of formaldehyde, making it highly effective as a biocide in various industrial applications .
Propriétés
Formule moléculaire |
C9H21N3O3 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
2-[4,6-bis(2-hydroxyethyl)-1,3,5-triazinan-2-yl]ethanol |
InChI |
InChI=1S/C9H21N3O3/c13-4-1-7-10-8(2-5-14)12-9(11-7)3-6-15/h7-15H,1-6H2 |
Clé InChI |
KMRIHGAXDVSHDL-UHFFFAOYSA-N |
SMILES canonique |
C(CO)C1NC(NC(N1)CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-4-oxo-3-(1-oxo-1-phenylpropan-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14879983.png)
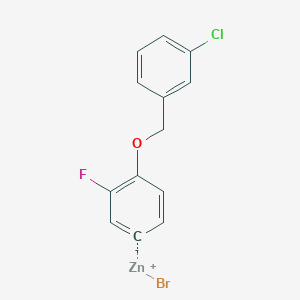
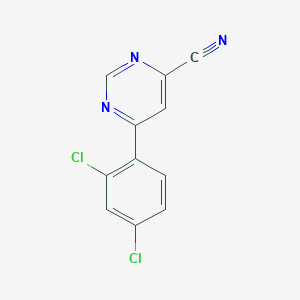
![2-{[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-cyclopentylacetamide](/img/structure/B14879999.png)

![5-(2-bromophenyl)-2-(butan-2-ylsulfanyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14880003.png)
